

An In-depth Technical Guide to LY-2584702: Tosylate Salt vs. Free Base

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Compound of Interest

Compound Name: LY-2584702 tosylate salt

Cat. No.: B560664

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p70 S6 Kinase (p70S6K) inhibitor LY-2584702, comparing its tosylate salt and free base forms. This document is intended to serve as a critical resource for researchers and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support preclinical and clinical research.

Introduction

LY-2584702 is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K).^{[1][2]} p70S6K is a serine/threonine kinase that acts as a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various cancers.^{[3][4]} By inhibiting p70S6K, LY-2584702 blocks the phosphorylation of the S6 ribosomal protein, a key step in the initiation of protein synthesis, thereby leading to decreased cell proliferation and tumor growth.^{[4][5]} The compound has been investigated in clinical trials for the treatment of advanced solid tumors.^{[5][6]}

This guide will delve into the distinct characteristics of the tosylate salt and the free base forms of LY-2584702, providing a comparative analysis of their physicochemical properties and biological activities.

Physicochemical Properties

The selection of a salt form is a critical step in drug development, often influencing a compound's solubility, stability, and bioavailability. While both the tosylate salt and free base of LY-2584702 are used in research, they possess distinct physicochemical characteristics. The tosylate salt form of a compound is generally known to exhibit enhanced stability and aqueous solubility compared to its free base counterpart.[7]

Table 1: Physicochemical Properties of **LY-2584702 Tosylate Salt** and Free Base

| Property | LY-2584702 Tosylate Salt | LY-2584702 Free Base |
|-----------------------|---|---|
| Molecular Formula | C ₂₈ H ₂₇ F ₄ N ₇ O ₃ S[8] | C ₂₁ H ₁₉ F ₄ N ₇ [5] |
| Molecular Weight | 617.62 g/mol [8] | 445.4 g/mol [5] |
| CAS Number | 1082949-68-5[8] | 1082949-67-4[5] |
| Appearance | Crystalline solid[9][10] | Solid |
| Solubility in DMSO | ≥10.25 mg/mL (16.60 mM)[8], 20 mg/mL[9][10], 12 mg/mL (19.43 mM)[11] | >22.3 mg/mL[1], 4.44 mg/mL (9.96 mM)[12] |
| Solubility in Ethanol | 0.5 mg/mL[9][10] | Insoluble[1] |
| Solubility in Water | Insoluble | Insoluble[1] |
| Storage Conditions | 4°C, sealed storage, away from moisture[8] | -20°C for several months (in stock solution)[1] |

Biological Activity

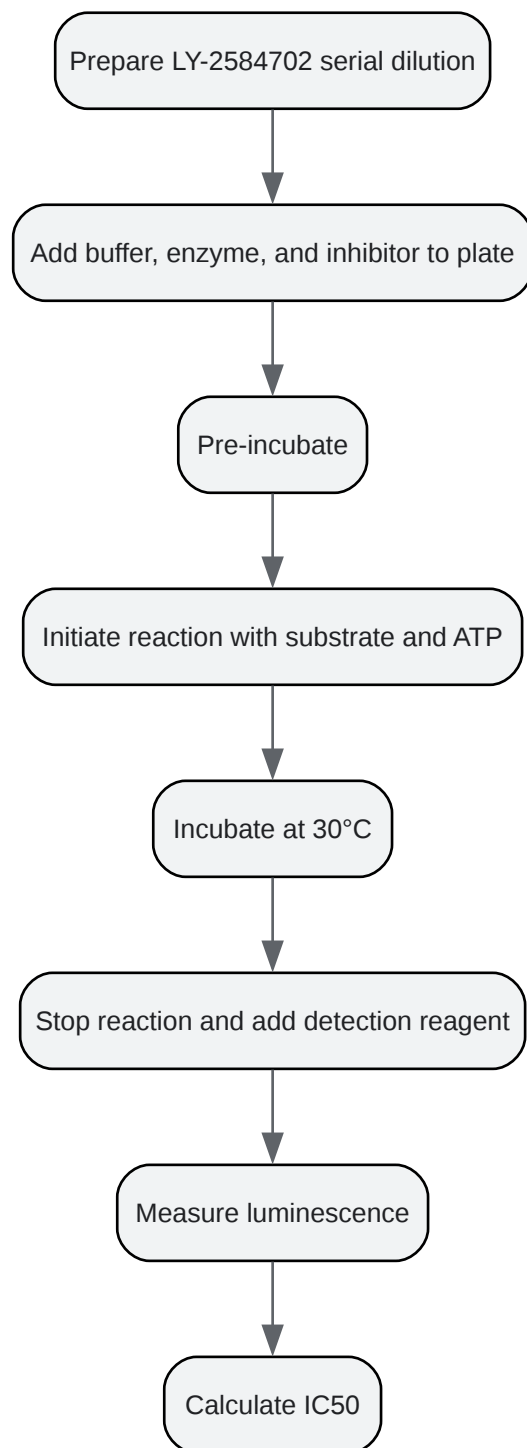
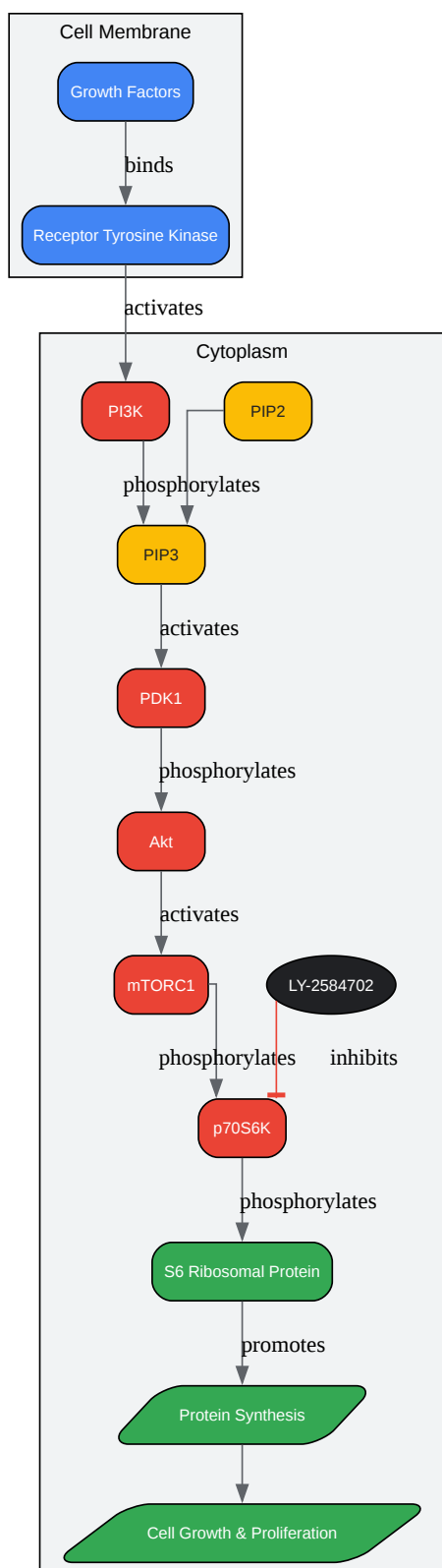
At equivalent molar concentrations, the tosylate salt and free base of LY-2584702 are expected to exhibit comparable biological activity, as the active moiety is the LY-2584702 molecule itself. [13] The primary activity of LY-2584702 is the inhibition of p70S6K, leading to a reduction in the phosphorylation of its downstream target, the S6 ribosomal protein.

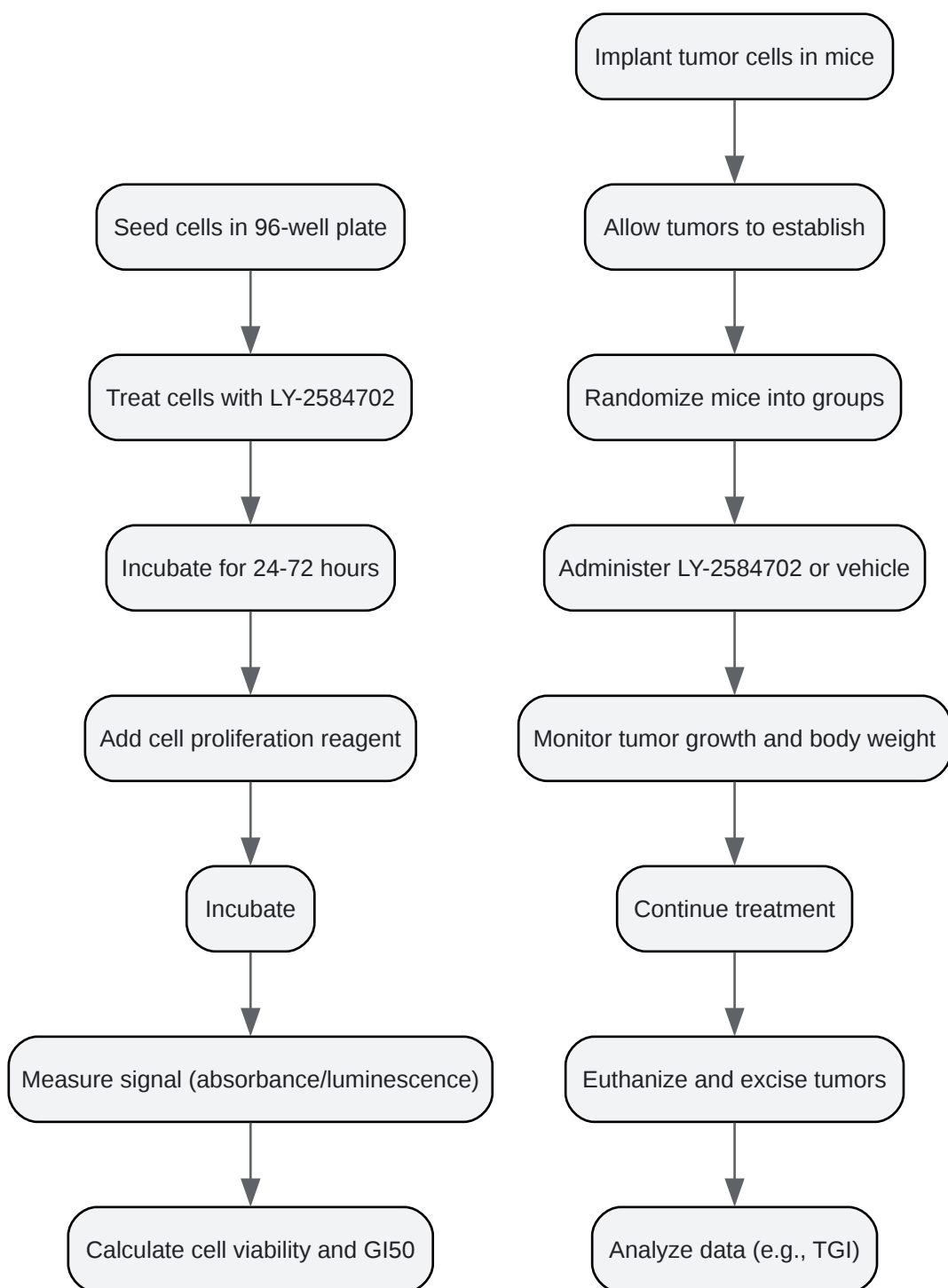
Table 2: In Vitro Biological Activity of LY-2584702

| Target/Assay | IC ₅₀ Value | Cell Line/System | Reference(s) |
|---|------------------------|---------------------|--------------|
| p70S6K (enzymatic assay) | 4 nM | [7][12] | |
| S6K1 (enzymatic assay) | 2 nM | [8][14] | |
| Phosphorylation of S6 ribosomal protein (pS6) | 0.1-0.24 μM | HCT116 colon cancer | [7][12] |
| pS6 inhibition in cells | 100 nM | [8][14] | |
| MSK2 (enzyme assay) | 58-176 nM | [8][14] | |
| RSK (enzyme assay) | 58-176 nM | [8][14] | |

Signaling Pathway

LY-2584702 targets a key node in a fundamental signaling pathway that governs cell growth and proliferation. The PI3K/Akt/mTOR pathway is activated by various growth factors and cellular stimuli.[15][16] A key downstream component of this pathway is p70S6K, which, upon activation by mTOR, phosphorylates the S6 ribosomal protein.[3][15] This phosphorylation event is crucial for the translation of specific mRNAs that encode for ribosomal proteins and elongation factors, thereby driving protein synthesis and cell cycle progression.[15][16] LY-2584702 acts as an ATP-competitive inhibitor of p70S6K, effectively blocking this downstream signaling and leading to an inhibition of cell growth.[2][7]





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